5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidinone ring are fused together. The trifluoromethyl group attached to the spiro center enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. This reaction can be promoted by either a Lewis base or a Brønsted base. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) as a catalyst can yield the desired product with high diastereoselectivity. Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be used to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated spirocyclic compounds.
Scientific Research Applications
5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The spirocyclic structure provides a rigid framework that can bind to enzymes or receptors with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spirocyclic structure but lack the trifluoromethyl group.
Trifluoromethylated Indoles: These compounds contain the trifluoromethyl group but do not have the spirocyclic structure.
Uniqueness
The uniqueness of 5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one lies in the combination of its spirocyclic structure and the trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and the ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H11F3N2O |
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Molecular Weight |
256.22 g/mol |
IUPAC Name |
5-(trifluoromethyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)7-1-2-9-8(5-7)11(10(18)17-9)3-4-16-6-11/h1-2,5,16H,3-4,6H2,(H,17,18) |
InChI Key |
DDDTZPNOMVDPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O |
Origin of Product |
United States |
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